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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

Status: Operational Subject: FMF-04-159-2 Mechanism, Selectivity Profiling, and

Troubleshooting Lead Scientist: Dr. Finlay M. Ferguson (Reference Context) Last Updated:

February 14, 2026[1]

Executive Summary: The CDK2 vs. CDK14 Paradox
Critical Alert: If you are using FMF-04-159-2 specifically to target CDK2, you must understand

its dual mechanism.

FMF-04-159-2 is primarily a covalent inhibitor of CDK14 (and TAIRE family kinases) targeting

Cysteine 218.[1] However, it exhibits significant reversible off-target activity against CDK2.[1]

CDK14 Interaction: Irreversible (Covalent).[1] High potency (IC50 ~40–88 nM).[1]

CDK2 Interaction: Reversible (ATP-competitive).[1][2] Moderate potency (IC50 ~256 nM).[1]

[2]

Why this matters: If you treat cells and perform a washout, CDK2 activity will recover, but

CDK14 activity will remain inhibited.[1] Misinterpreting this recovery as "failed inhibition" is a

common error.[1] This guide helps you deconvolute these signals.

Module 1: Biochemical Potency & Kinetics
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Q1: Why is my CDK2 IC50 significantly higher than the
reported CDK14 values?
Diagnosis: This is expected behavior driven by the lack of a nucleophilic cysteine in the CDK2

ATP-binding pocket.[1][2]

Technical Explanation: FMF-04-159-2 contains an electrophilic acrylamide "warhead" designed

to react with Cys218 in CDK14.[1]

In CDK14: The compound binds, positions the warhead, and forms a permanent covalent

bond.[1] This drives the apparent IC50 down significantly over time (time-dependent

inhibition).[1]

In CDK2: CDK2 lacks an equivalent cysteine at this position.[1][2] The compound binds

solely through reversible hydrogen bonding and Van der Waals forces.[1] Without the

covalent "lock," the residence time is shorter, and the potency (IC50) is capped at the

reversible binding affinity (~250 nM).[1]

Data Comparison Table:

Target Kinase Binding Mode
IC50
(NanoBRET/Bioche
m)

Washout Status

CDK14 Covalent (Irreversible) 39.6 nM Sustained Inhibition

CDK16 Covalent (Irreversible) ~10 nM Sustained Inhibition

CDK2
Reversible (ATP-

Comp)
256 nM Activity Recovers

CDK1 Reversible > 1,000 nM Activity Recovers

Q2: How do I experimentally distinguish between the
covalent (CDK14) and reversible (CDK2) effects?
Protocol: The Jump-Dilution (Washout) Assay You must perform a washout experiment.[1] If the

phenotype (or phosphorylation signal) persists after washing, it is driven by CDK14.[1] If it
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disappears, it is likely driven by CDK2.[1]

Step-by-Step Workflow:

Seed Cells: HCT116 or relevant line.[1][2][3]

Pulse: Treat with 1 µM FMF-04-159-2 for 2 hours (sufficient for covalent bond formation).

Wash: Remove media, wash 3x with warm PBS (removes unbound reversible inhibitor).[1]

Chase: Add fresh media (compound-free) and incubate for 2–4 hours.

Readout: Perform Western Blot or NanoBRET.[1]

Expected Results:

CDK14 Targets: Sustained inhibition (due to covalent bond).[1][2][4]

CDK2 Targets (e.g., p-Rb Thr821): Phosphorylation signals will return to baseline (or near

baseline) as the inhibitor leaves the CDK2 pocket.[1]

Module 2: Visualizing the Mechanism
The following diagram illustrates the divergent mechanisms that lead to confusion in

interpreting results.
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Figure 1: Mechanistic bifurcation of FMF-04-159-2.[1] Note the "Washout Resistant" pathway

for CDK14 versus the "Recoverable" pathway for CDK2.[1]

Module 3: Phenotypic Interpretation & Controls
Q3: I see cell cycle arrest, but is it G1/S (CDK2) or G2/M
(CDK14/TAIRE)?
Troubleshooting: FMF-04-159-2 is a "Pan-TAIRE" inhibitor.[1][2][3] TAIRE kinases (CDK14, 16,

17,[1][2][3][5] 18) are often redundant.

Pure CDK2 Inhibition: typically causes arrest at the G1/S boundary.[1]
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Pure CDK14/TAIRE Inhibition: typically causes defects in mitotic progression (G2/M).[1]

The "Control Compound" Solution: To prove your effect is covalent (CDK14-mediated) and not

just reversible CDK2 inhibition, use FMF-04-159-R.[1][2]

What is it? A reversible analog (saturated warhead) that cannot form covalent bonds.[1]

Potency: It retains similar reversible potency against CDK2 (~493 nM) but loses the covalent

potency boost against CDK14.[1]

Logic: If FMF-04-159-2 is 10x more potent than FMF-04-159-R in your assay, your

phenotype is driven by covalent CDK14 inhibition.[1] If they are equipotent, you are likely

observing reversible CDK2 inhibition.[1][2]

Q4: Which Western Blot markers should I use?
Do not rely on generic "Phospho-CDK substrates."[1] Use specific downstream targets:

For CDK2 Activity (Reversible):

Marker: Phospho-Rb (Ser807/811) or Phospho-Nucleophosmin (Thr199).[1]

Behavior: Signal should decrease at T=2h but recover after washout.

For CDK14/TAIRE Activity (Covalent):

Marker: Phospho-proteomics are often required, but TAIRE kinases regulate signaling

related to the Wnt pathway (LRP6 phosphorylation).[1]

Behavior: Signal decreases and remains low after washout.[1]

Module 4: Experimental Protocol (NanoBRET Target
Engagement)
If you have access to NanoBRET™ (Promega), this is the gold standard for distinguishing the

two.

Protocol:
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Transfect: HEK293 cells with N-term NanoLuc-CDK14 or NanoLuc-CDK2 fusion vectors.

Treat: Add FMF-04-159-2 (dose response: 0 nM to 10 µM).

Tracer: Add Tracer K-10 (or optimized tracer).[1]

Incubate: 2 hours at 37°C.

Measure: BRET ratio (Acceptor/Donor).

Troubleshooting Analysis:

Curve Shift: If you pre-incubate the compound for 1 hour before adding the tracer, the

CDK14 IC50 will shift to the left (become more potent) due to covalent accumulation.[1] The

CDK2 IC50 will remain stable (time-independent).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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